molecular formula C14H14N4O2S B12222345 3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

Cat. No.: B12222345
M. Wt: 302.35 g/mol
InChI Key: NJOSICFXXFHPJU-UHFFFAOYSA-N
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Description

3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide is a complex organic compound that features a benzamide core linked to a thiazolo-triazole moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide typically involves multiple steps, starting with the preparation of the thiazolo-triazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thioamide with a hydrazine derivative can yield the thiazolo-triazole ring system .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzamide moiety would produce an amine derivative .

Scientific Research Applications

3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide involves its interaction with specific molecular targets. The thiazolo-triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

3-methoxy-N-[2-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide

InChI

InChI=1S/C14H14N4O2S/c1-20-12-4-2-3-10(7-12)13(19)15-6-5-11-8-21-14-16-9-17-18(11)14/h2-4,7-9H,5-6H2,1H3,(H,15,19)

InChI Key

NJOSICFXXFHPJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCC2=CSC3=NC=NN23

Origin of Product

United States

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